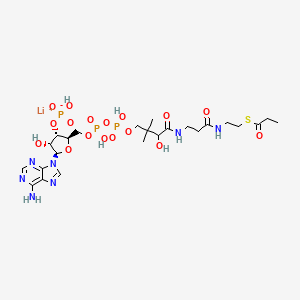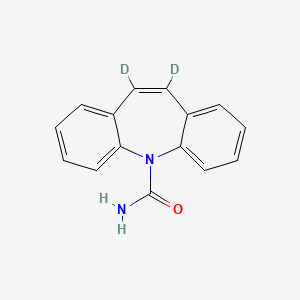
N-Propionyl coenzyme a lithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Propionyl coenzyme A lithium salt is a derivative of propionic acid and coenzyme A. It is an essential intermediate in various metabolic pathways, particularly in the catabolism of branched-chain amino acids such as isoleucine, valine, and methionine . This compound plays a crucial role in the methylaspartate cycle and is formed during the β-oxidation of odd-chain fatty acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Propionyl coenzyme A lithium salt can be synthesized through the reaction of propionic acid with coenzyme A in the presence of lithium ions. The reaction typically involves the activation of propionic acid to propionyl chloride, followed by its reaction with coenzyme A under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents and controlled reaction environments to minimize impurities and maximize product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-Propionyl coenzyme A lithium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form propionyl-CoA derivatives.
Reduction: Reduction reactions can convert it into other coenzyme A derivatives.
Substitution: It can participate in substitution reactions to form different acyl-CoA compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various acyl-CoA derivatives, which are crucial intermediates in metabolic pathways. These derivatives play significant roles in energy production and biosynthesis .
Aplicaciones Científicas De Investigación
N-Propionyl coenzyme A lithium salt has numerous applications in scientific research:
Chemistry: It is used to study the specificity and kinetics of enzymes involved in coenzyme A metabolism.
Biology: It helps in understanding the metabolic pathways of branched-chain amino acids and fatty acids.
Medicine: Research on this compound aids in the study of metabolic disorders such as propionic acidemia.
Mecanismo De Acción
N-Propionyl coenzyme A lithium salt functions as an acyl group carrier, facilitating the transfer of acyl groups in metabolic reactions. It interacts with enzymes such as propionyl-CoA carboxylase, which catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA . This conversion is crucial for the metabolism of odd-chain fatty acids and certain amino acids .
Comparación Con Compuestos Similares
Similar Compounds
- Acetyl coenzyme A lithium salt
- Butyryl coenzyme A lithium salt
- Malonyl coenzyme A lithium salt
- Succinyl coenzyme A sodium salt
- Methylmalonyl coenzyme A tetralithium salt hydrate
Uniqueness
N-Propionyl coenzyme A lithium salt is unique due to its specific role in the catabolism of branched-chain amino acids and its involvement in the methylaspartate cycle. Unlike other acyl-CoA derivatives, it is specifically formed during the β-oxidation of odd-chain fatty acids and plays a critical role in energy production and biosynthesis .
Propiedades
Número CAS |
108321-21-7 |
|---|---|
Fórmula molecular |
C24H40LiN7O17P3S |
Peso molecular |
830.6 g/mol |
Nombre IUPAC |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-propanoylsulfanylethylamino)propyl]amino]butoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C24H40N7O17P3S.Li/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31;/h11-13,17-19,23,34-35H,4-10H2,1-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39);/t13-,17-,18-,19+,23-;/m1./s1 |
Clave InChI |
CXNLEKKSVXVZAF-IEQRABFGSA-N |
SMILES isomérico |
[Li].CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
[Li+].CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
SMILES canónico |
[Li].CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine](/img/structure/B563419.png)





![Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B563426.png)




